molecular formula C27H28N4O2 B11614387 4-{[4-(4-ethoxyphenyl)phthalazin-1-yl]amino}-N,N-diethylbenzamide

4-{[4-(4-ethoxyphenyl)phthalazin-1-yl]amino}-N,N-diethylbenzamide

Cat. No.: B11614387
M. Wt: 440.5 g/mol
InChI Key: PQLYYNJBEWKVRH-UHFFFAOYSA-N
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Description

4-{[4-(4-ethoxyphenyl)phthalazin-1-yl]amino}-N,N-diethylbenzamide is a complex organic compound belonging to the phthalazine family Phthalazines are known for their significant biological activities and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(4-ethoxyphenyl)phthalazin-1-yl]amino}-N,N-diethylbenzamide typically involves multiple steps. One common method starts with the preparation of the phthalazine core, which is then functionalized with the ethoxyphenyl and diethylbenzamide groups. The reaction conditions often involve the use of organic solvents like ethanol or acetone, and catalysts such as anhydrous potassium carbonate (K₂CO₃) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and catalysts may vary depending on the specific requirements of the industrial setup.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(4-ethoxyphenyl)phthalazin-1-yl]amino}-N,N-diethylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amine or alkane derivatives.

Scientific Research Applications

4-{[4-(4-ethoxyphenyl)phthalazin-1-yl]amino}-N,N-diethylbenzamide has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: It is studied for its potential antimicrobial and antitumor activities.

    Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[4-(4-ethoxyphenyl)phthalazin-1-yl]amino}-N,N-diethylbenzamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[4-(4-ethoxyphenyl)phthalazin-1-yl]amino}phenol
  • [4-[[4-(4-ethoxyphenyl)phthalazin-1-yl]amino]phenyl]-(1-piperidyl)methanone

Uniqueness

Compared to similar compounds, 4-{[4-(4-ethoxyphenyl)phthalazin-1-yl]amino}-N,N-diethylbenzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C27H28N4O2

Molecular Weight

440.5 g/mol

IUPAC Name

4-[[4-(4-ethoxyphenyl)phthalazin-1-yl]amino]-N,N-diethylbenzamide

InChI

InChI=1S/C27H28N4O2/c1-4-31(5-2)27(32)20-11-15-21(16-12-20)28-26-24-10-8-7-9-23(24)25(29-30-26)19-13-17-22(18-14-19)33-6-3/h7-18H,4-6H2,1-3H3,(H,28,30)

InChI Key

PQLYYNJBEWKVRH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)OCC

Origin of Product

United States

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